(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
CAS No.: 1190890-12-0
Cat. No.: VC3250458
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190890-12-0 |
|---|---|
| Molecular Formula | C10H21ClN2O2 |
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 |
| Standard InChI Key | MQYQQPSDLQAGFQ-DDWIOCJRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H]1CN.Cl |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is identified by CAS number 1190890-12-0 and has the IUPAC name tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride. This compound is a hydrochloride salt of the free base (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine, which has its own CAS number (259537-92-3) .
The compound's structure consists of several key elements:
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A five-membered pyrrolidine ring containing a nitrogen atom
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A tert-butoxycarbonyl (Boc) protecting group attached to the pyrrolidine nitrogen
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An aminomethyl group (-CH2NH2) at the 2-position with R-configuration
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A hydrochloride salt formed with the primary amine
Physical and Chemical Properties
The physical and chemical properties of (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride are summarized in Table 1:
The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media compared to the free base form. This property is particularly valuable for biological and pharmaceutical applications where water solubility is often required.
Synthesis and Preparation
Purification Methods
Purification of (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves standard techniques such as recrystallization from appropriate solvent systems, column chromatography, or a combination of these methods. Commercial samples of this compound generally have a purity of 97% or higher , making them suitable for most research and synthetic applications.
Applications in Research and Industry
Role in Organic Synthesis
(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis due to its functional groups that can be selectively modified to form more complex molecules. The compound offers several advantages for synthetic chemists:
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The Boc protecting group can be selectively removed under acidic conditions
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The primary amine of the aminomethyl group provides a reactive site for:
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Amide formation
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Reductive amination
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Sulfonamide synthesis
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Urea formation
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The defined R-stereochemistry allows for stereoselective introduction of the structural motif into larger molecules
Pharmaceutical Applications
In pharmaceutical research and development, this compound is particularly valuable for several reasons:
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It can introduce both the pyrrolidine ring and the aminomethyl functionality in a single step
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The specific R-configuration at the 2-position can be crucial for biological activity
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It serves as an intermediate in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators
The pyrrolidine ring structure is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and functional group arrangement in (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride make it particularly useful for creating compounds with specific three-dimensional arrangements needed for optimal biological activity.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. Table 2 compares the key properties of this compound with its structural analogues:
Structural and Functional Differences
The structural variations between these compounds result in important differences in their chemical behavior and applications:
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Position effects: Substituents at position 2 versus position 3 of the pyrrolidine ring can significantly affect the three-dimensional arrangement of the molecule and its reactivity patterns.
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Aminomethyl vs. direct amino substitution: The presence of a methylene spacer between the pyrrolidine ring and the amino group in aminomethyl compounds provides different spatial arrangements and reactivity compared to direct amino substituents.
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Salt form vs. free base: The hydrochloride salts typically offer improved stability and water solubility compared to the free base forms, but may show different reactivity in certain synthetic applications.
These differences highlight the importance of selecting the appropriate derivative for specific synthetic or research applications, as even seemingly minor structural variations can have significant impacts on chemical behavior and biological activity.
Research Implications and Future Directions
Future Research Opportunities
Several areas merit further investigation regarding (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride:
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Development of more efficient and scalable synthetic routes
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Exploration of additional applications in pharmaceutical synthesis
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Investigation of potential catalytic applications leveraging the compound's structural features
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Studies on incorporating the structural motif into new classes of biologically active compounds
As synthetic methodologies continue to advance, this compound and its derivatives are likely to find increasing applications in both academic research and industrial settings, particularly in the development of novel therapeutic agents.
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